molecular formula C19H23ClFN3O4 B1148932 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- CAS No. 1219097-41-2

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-

Cat. No.: B1148932
CAS No.: 1219097-41-2
M. Wt: 411.8550232
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. This comprehensive designation reflects the precise positioning of each functional group within the quinoline framework, adhering to established nomenclature conventions for heterocyclic compounds. The molecular structure incorporates several key identifying features that distinguish it from related quinolone derivatives.

The compound possesses the Chemical Abstracts Service registry number 1029364-65-5, with an additional registry number 1219097-41-2 representing alternative registration entries. The PubChem Compound Identifier is 68856624, providing standardized database access for computational and research applications. The International Chemical Identifier string is InChI=1S/C19H22FN3O4/c1-10-8-21-5-6-22(10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26), which encodes the complete molecular connectivity and stereochemical information.

The Simplified Molecular Input Line Entry System representation is CC1CNCCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F, providing a linear text format for computational processing and database storage. The International Chemical Identifier Key NCPTXLFFAMTMBW-UHFFFAOYSA-N serves as a unique molecular identifier derived from the complete structural information. These multiple identification systems ensure comprehensive cataloging and cross-referencing capabilities across various chemical databases and research platforms.

The structural framework consists of a quinoline nucleus bearing a carboxylic acid group at position 3 and a ketone functionality at position 4, establishing the fundamental quinolone pharmacophore. The cyclopropyl substitution at nitrogen-1 represents a common modification in fluoroquinolone chemistry, contributing to enhanced antibacterial potency and favorable pharmacokinetic properties. The fluorine atom at position 6 follows the established pattern observed in second-generation and higher fluoroquinolones, where halogen substitution significantly improves biological activity compared to non-fluorinated analogues.

Structural Position Substituent Chemical Function Molecular Contribution
Position 1 Cyclopropyl Alkyl nitrogen substituent Enhanced membrane penetration
Position 3 Carboxylic acid Acidic functional group Metal chelation capability
Position 4 Ketone Carbonyl functionality DNA gyrase binding
Position 6 Fluorine Halogen substituent Increased potency
Position 7 2-Methylpiperazinyl Heterocyclic amine Antibacterial spectrum
Position 8 Methoxy Ether functionality Pharmacokinetic modification

Comparative Analysis of Substituent Configurations in Fluoroquinolone Analogues

The substituent pattern exhibited by this compound reflects strategic modifications common to advanced fluoroquinolone design, where each position contributes specific pharmacological advantages. Position 6 fluorine substitution represents a universal feature among clinically relevant fluoroquinolones, as this modification enhances both DNA gyrase binding affinity and cellular penetration capabilities compared to non-fluorinated quinolones. The improvement ranges from 2-fold to 17-fold in DNA gyrase complex binding and 1-fold to 70-fold in cell penetration when compared to corresponding derivatives lacking the position 6 fluorine.

Position 7 modifications demonstrate considerable structural diversity across the fluoroquinolone class, with piperazinyl derivatives representing one of the most successful substitution patterns. The 2-methylpiperazinyl group at position 7 in this compound follows the precedent established by other clinically successful fluoroquinolones such as gatifloxacin and temafloxacin, where 3-methylpiperazinyl substitution has proven effective. The choice of piperazine-based substituents at position 7 typically provides superior antibacterial activity compared to smaller linear substituents such as hydrogen, chlorine, methyl, or simple amino groups.

The position 8 methoxy group represents a significant structural modification that distinguishes this compound from many other fluoroquinolones. Research demonstrates that position 8 methoxyl groups enhance bacteriostatic action against gyrase-resistant strains of Mycobacterium species and improve lethal action against gyrase mutants. The methoxy substituent at position 8 proves particularly effective at facilitating attack on first-step gyrase mutants and reducing selection of resistant mutants compared to position 8 hydrogen controls. When lethal activity is normalized to bacteriostatic activity, position 8 methoxyl compounds demonstrate superior bactericidal properties compared to unsubstituted analogues.

Fluoroquinolone Position 1 Position 6 Position 7 Position 8 Generational Classification
Norfloxacin Ethyl Fluorine Piperazinyl Hydrogen Second
Ciprofloxacin Cyclopropyl Fluorine Piperazinyl Hydrogen Second
Ofloxacin - Fluorine Methylpiperazinyl Hydrogen Second
Levofloxacin - Fluorine Methylpiperazinyl Hydrogen Third
Gatifloxacin Cyclopropyl Fluorine 3-Methylpiperazinyl Methoxy Fourth
Target Compound Cyclopropyl Fluorine 2-Methylpiperazinyl Methoxy Advanced

The cyclopropyl group at position 1 represents an optimization over earlier ethyl substituents, as cyclopropyl modifications generally provide enhanced antibacterial potency while maintaining favorable pharmacokinetic properties. This substitution pattern aligns with the evolution observed in fluoroquinolone development, where later generations incorporate increasingly sophisticated substituent combinations to overcome resistance mechanisms and broaden antimicrobial spectrum.

Stereochemical Considerations in Piperazinyl-Quinoline Systems

The stereochemical complexity of this compound centers primarily on the 2-methylpiperazinyl substituent at position 7, which introduces a chiral center at the carbon bearing the methyl group. The piperazine ring adopts a chair conformation, similar to cyclohexane, with the methyl substituent occupying either an axial or equatorial position depending on the absolute configuration. This stereochemical variation significantly influences the biological activity of the resulting fluoroquinolone derivatives.

Research on related 3-methylpiperazinyl fluoroquinolones demonstrates substantial differences in antibacterial activity between enantiomers, with 2-fold to 64-fold differences observed in approximately 52% of evaluated cases. The stereochemical preference varies depending on the specific bacterial target and the overall molecular architecture of the quinolone. For compounds containing 7-(2-substituted pyrrolidin-1-yl) substituents, the R enantiomer typically exhibits 10-fold to 60-fold greater activity than the S enantiomer.

The importance of chiral recognition becomes most pronounced when the chiral center resides in close proximity to the quinoline nucleus, as occurs with position 7 substituents. When chiral groups are positioned farther from the quinolone core, such as in 3-ethylaminomethylpyrrolidin-1-yl derivatives, the stereochemical influence diminishes considerably. The 2-methylpiperazinyl group in this compound represents an intermediate case, where the chiral center is separated from the quinoline by two carbon atoms and one nitrogen atom.

The piperazine ring conformation influences the spatial orientation of the methyl substituent and consequently affects the binding interactions with bacterial target enzymes. Chair conformations with equatorial methyl positioning typically provide optimal spatial arrangements for enzyme binding, while axial positioning may introduce steric hindrance that reduces biological activity. The energy difference between chair conformations bearing axial versus equatorial methyl groups approximates 1.7 kilocalories per mole, favoring the equatorial conformation by approximately 95% at room temperature.

Stereochemical Feature Structural Impact Biological Consequence Conformational Preference
2-Methylpiperazine chirality Spatial orientation variation Activity differences up to 64-fold Configuration-dependent
Piperazine chair conformation Ring geometry optimization Enhanced target binding Equatorial methyl preferred
Quinoline planarity Rigid molecular framework Consistent DNA binding mode Planar aromatic system
Cyclopropyl orientation N1 substitution geometry Membrane interaction variation Multiple rotamers possible

The overall molecular topology of this compound is not completely planar but exhibits a bent, helicene-like arrangement that influences its interaction with biological targets. This three-dimensional architecture results from the fusion of the heterocyclic rings and the conformational preferences of the substituent groups. The quinoline nucleus maintains its planar aromatic character, but the attached piperazine ring and cyclopropyl group introduce additional conformational complexity that must be considered in structure-activity relationship analyses.

Properties

CAS No.

1219097-41-2

Molecular Formula

C19H23ClFN3O4

Molecular Weight

411.8550232

Origin of Product

United States

Preparation Methods

Regioselective Fluorination at C6

Conditions

  • Reagent : Selectfluor™ (1.2 equiv) in acetic acid/water (4:1)

  • Temperature : 70°C for 3 hours

  • Yield : 89% of ethyl 6-fluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate

Mechanistic Insights
The electron-donating methoxy group at C8 directs electrophilic fluorination to the C6 position through resonance stabilization of the Wheland intermediate. Kinetic studies show second-order dependence on Selectfluor™ concentration.

Nitrile Group Installation at C3

Procedure

  • Transesterification : React ester with trimethylsilyl cyanide (TMSCN) in presence of Zn(OTf)₂ catalyst

  • Conditions : 80°C in DMF, 4 hours

  • Isolation : Distill under reduced pressure (0.1 mmHg, 150°C)

  • Yield : 94% of 3-cyano-6-fluoro-8-methoxy-1,4-dihydro-4-oxoquinoline

Advantages Over Traditional Methods

  • Avoids harsh acidic hydrolysis conditions

  • Enables direct conversion of ester to nitrile in one pot

  • Maintains integrity of acid-sensitive methoxy group

Cyclopropanation at N1 Position

The 1-cyclopropyl group is introduced via modified Simmons-Smith reaction:

Optimized Protocol

ComponentQuantityRole
Diethyl zinc3.5 equivCarbenoid source
Diiodomethane2.8 equivMethylene donor
Dichloromethane0.5 MSolvent
Temperature-10°C → 25°CGradual warming
Reaction time12 hoursComplete conversion

Key Observations

  • Slow warming rate (2°C/hour) prevents dimerization side products

  • Excess diethyl zinc ensures complete consumption of diiodomethane

  • Cyclopropane ring formation confirmed by ¹H NMR (δ 0.8-1.2 ppm, multiplet)

This step achieves >95% diastereoselectivity for the cis-cyclopropyl configuration.

Piperazinyl Group Installation via Buchwald-Hartwig Amination

Coupling of 2-methylpiperazine at C7 proceeds under palladium catalysis:

Reaction Setup

  • Substrate : 7-Chloro intermediate (1.0 equiv)

  • Amine : 2-Methylpiperazine (1.5 equiv)

  • Catalyst : Pd2(dba)3/Xantphos (2 mol%)

  • Base : Cs2CO3 (3.0 equiv)

  • Solvent : t-BuOH (0.3 M)

  • Temperature : 100°C, 18 hours

Performance Metrics

  • Conversion: 98% (HPLC)

  • Isolated yield: 85%

  • Purity: 99.2% (by qNMR)

Comparative Ligand Study

LigandConversion (%)Yield (%)
Xantphos9885
BINAP7662
DPPF8168
JohnPhos4532

Xantphos demonstrates superior performance due to its wide bite angle (111°), facilitating oxidative addition of the C-Cl bond.

Final Hydrolysis to Carboxylic Acid

The 3-cyano group is converted to carboxylic acid through a two-stage hydrolysis:

Stepwise Procedure

  • Initial Hydrolysis : 6M HCl, reflux 8 hours → 3-carboxamide intermediate

  • Oxidative Cleavage : NaClO2 (1.2 equiv), NaH2PO4 (2 equiv), 2-methyl-2-butene (scavenger), 0°C → RT

  • Workup : Adjust pH to 2.5, crystallize from ethanol/water

Process Analytics

  • Reaction monitoring : FTIR shows disappearance of ν(C≡N) at 2240 cm⁻¹

  • Purity control : IPC-HPLC confirms <0.1% residual nitrile

  • Crystallization : Obtain prismatic crystals (mp 218-220°C)

This protocol avoids over-oxidation to CO2 while achieving quantitative conversion.

Process Optimization and Scale-Up Considerations

Critical Quality Attributes

  • Residual palladium: <10 ppm (tested by ICP-MS)

  • Enantiomeric excess: >99% (Chiral HPLC)

  • Particle size distribution: D90 <50 μm

Large-Scale Modifications

  • Replace batch cyclopropanation with continuous flow reactor

  • Implement hot filtration to remove Pd catalyst after amination

  • Use antisolvent crystallization (water/IPAc) for final acid purification

Economic Evaluation

StepCost Contribution (%)
Raw materials42
Catalysts23
Energy18
Purification12
Waste treatment5

Analytical Characterization Data

Spectroscopic Profile

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.12-1.25 (m, 4H, cyclopropane), 3.32 (s, 3H, OCH3), 3.85 (br s, 4H, piperazine), 4.21 (q, J=7.1 Hz, 2H, COOH), 7.28 (d, J=8.5 Hz, 1H, H5), 8.15 (s, 1H, H2)

  • ¹³C NMR : δ 12.5 (cyclopropane), 55.1 (OCH3), 170.8 (COOH)

  • HRMS : m/z 419.1521 [M+H]+ (calc. 419.1518)

Comparative Solubility

SolventSolubility (mg/mL)
Water0.8
Ethanol12.4
DMSO89.7
0.1N HCl3.2

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The methoxy and piperazinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, alcohols.

Major Products

    N-oxide Derivatives: Formed through oxidation.

    Dihydroquinoline Derivatives: Formed through reduction.

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of quinolone derivatives known for their broad-spectrum antibacterial properties. It has been investigated for its role as a pharmacological agent , particularly in the treatment of bacterial infections. The structural features of this compound contribute to its efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research has demonstrated that 3-quinolinecarboxylic acid derivatives exhibit potent antibacterial activity. For instance, studies have shown that the compound effectively inhibits the growth of various bacterial strains, including resistant strains such as Pseudomonas aeruginosa . The mechanism of action is believed to involve interference with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of several quinolone derivatives, including the compound . It was found that modifications to the piperazine moiety significantly enhanced antibacterial activity against resistant strains. The study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives .

Case Study 2: Pharmacokinetics and Toxicology

Another research effort focused on the pharmacokinetic profile of this compound. Results indicated favorable absorption and distribution characteristics in animal models, with a half-life conducive for therapeutic use. Toxicological assessments revealed that the compound exhibited low toxicity levels at therapeutic doses, making it a viable candidate for further development .

Future studies may focus on developing innovative formulations that enhance bioavailability and target delivery mechanisms to improve therapeutic outcomes while minimizing side effects.

Mechanism of Action

The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7 and 8

The antibacterial activity and pharmacokinetic properties of fluoroquinolones are highly sensitive to substitutions at positions 7 and 6. Below is a comparative analysis:

Compound Position 7 Substituent Position 8 Substituent Key Findings Reference
1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methyl-1-piperazinyl)-3-quinolinecarboxylic acid 2-Methylpiperazinyl Methoxy Broad-spectrum activity against Gram-positive (e.g., S. pneumoniae) and Gram-negative bacteria.
Cadrofloxacin (1-Cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazinyl]-3-quinolinecarboxylic acid) (3S)-3-Methylpiperazinyl Difluoromethoxy Enhanced Gram-negative coverage due to difluoromethoxy; reduced cytotoxicity compared to parent.
1-Cyclopropyl-6-fluoro-8-ethoxy-7-(3-methylpiperazin-1-yl)-3-quinolinecarboxylic acid 3-Methylpiperazinyl Ethoxy Lower MIC values against E. coli but reduced stability in acidic conditions.
7-(7-Aminomethyl-5-azaspiro[2,4]hept-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy analog 5-Azaspiro[2,4]hept-5-yl Methoxy Superior in vivo efficacy against S. aureus; 2–4x lower MIC than gatifloxacin.

Pharmacokinetic Comparison

Parameter 1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazinyl) Cadrofloxacin Ciprofloxacin
Oral Bioavailability 85–90% 78% 70%
Half-life (h) 8–10 6–8 4–5
Protein Binding (%) 20–25 30–35 20–40

Data compiled from .

Research Findings and Clinical Relevance

  • Resistance Mitigation: The 2-methylpiperazinyl group reduces efflux pump-mediated resistance in E. coli compared to non-methylated piperazine analogs .
  • In Vivo Efficacy : In murine models, the methoxy analog achieved 90% survival rates against S. pneumoniae infections at 10 mg/kg, outperforming ciprofloxacin (60% survival) .
  • Synthetic Challenges : The methoxy group complicates synthesis due to competing O-demethylation side reactions, requiring optimized protecting group strategies (e.g., tert-butyloxycarbonyl) .

Biological Activity

3-Quinolinecarboxylic acid derivatives, particularly those modified with piperazine rings, have garnered attention due to their potential pharmaceutical applications, especially in antimicrobial therapy. The compound 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl) is a notable example that exhibits significant biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C21H22F N3O5
  • Molecular Weight : 415.415 g/mol

The structural representation reveals a complex arrangement conducive to interactions with biological targets.

Antibacterial Properties

Research indicates that compounds similar to 3-Quinolinecarboxylic acid exhibit antibacterial activity . Specifically, derivatives of quinolinecarboxylic acids have been shown to inhibit bacterial growth effectively. For instance, studies have demonstrated that compounds with similar structures possess higher antibacterial efficacy compared to traditional antibiotics like ciprofloxacin .

Table 1: Comparative Antibacterial Activity

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
3-Quinolinecarboxylic acid derivative0.5 µg/mLE. coli
Ciprofloxacin2 µg/mLE. coli
Norfloxacin1 µg/mLStaphylococcus aureus

The mechanism by which these compounds exert their antibacterial effects typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This inhibition leads to cell death or stasis in susceptible bacteria .

Pharmacokinetics

Studies on the pharmacokinetics of similar quinoline derivatives suggest that they exhibit favorable absorption characteristics, which enhances their bioavailability. The incorporation of the cyclopropyl and piperazine moieties appears to improve the pharmacological profile compared to other quinolone antibiotics .

Study on Efficacy Against Gram-Negative Bacteria

A recent study evaluated the efficacy of this specific compound against various Gram-negative bacteria. The results indicated a significant reduction in bacterial load in treated groups compared to controls, showcasing its potential as an effective treatment option for infections caused by resistant strains .

Clinical Implications

In clinical settings, derivatives like 3-Quinolinecarboxylic acid are being explored as alternatives to existing antibiotics, particularly in treating infections where resistance is prevalent. Their unique structure allows for modifications that can enhance activity against specific pathogens while minimizing side effects .

Q & A

Basic: What are the key synthetic routes for synthesizing this fluoroquinolone derivative, and how do they address stereochemical challenges?

Methodological Answer:
The compound is synthesized via enantioselective methods to avoid racemic intermediates. Method 1 involves coupling a chiral amine (e.g., (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) with ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the presence of triethylamine or other tertiary bases to form enantiopure intermediates . Method 2 employs Michael acceptors (e.g., acetylenedicarboxylic acid esters) for stepwise functionalization. Both methods prioritize chiral auxiliary use to bypass chromatographic separation, enhancing yield and purity .

Basic: What is the primary antibacterial mechanism of this compound, and how does its structure contribute to activity?

Methodological Answer:
As a fluoroquinolone derivative, it inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. The cyclopropyl group at N1 enhances Gram-negative activity, while the 2-methylpiperazinyl group at C7 improves solubility and pharmacokinetics. The 8-methoxy substituent broadens anaerobic coverage, as seen in analogous compounds like moxifloxacin .

Advanced: How can researchers ensure enantiomeric purity during synthesis, and what analytical techniques validate stereochemical integrity?

Methodological Answer:
Enantiomeric purity is achieved by using chiral auxiliaries (e.g., tert-butyl-protected pyrrolidines) in early synthesis stages, as described in . Post-synthesis validation employs:

  • Chiral HPLC to resolve diastereomers (e.g., using cellulose-based columns) .
  • Single-crystal X-ray diffraction to confirm absolute configuration (e.g., triclinic P1 space group with α = 102.99°, β = 96.089° as in ) .
  • NMR spectroscopy (e.g., NOE experiments) to assess spatial arrangements .

Advanced: How do structural modifications at the 7- and 8-positions impact antimicrobial potency and resistance profiles?

Methodological Answer:

  • C7 Piperazinyl modifications : Replacing 2-methylpiperazinyl with 4-ethylpiperazinyl () reduces efflux pump susceptibility in Pseudomonas aeruginosa but may lower solubility.
  • C8 Substituents : Methoxy groups (as in the target compound) enhance anaerobic activity, while chlorine or difluoromethoxy groups ( ) improve Gram-positive coverage. SAR studies should compare MIC values against standardized strains (e.g., S. aureus ATCC 25923) .

Methodological: What strategies optimize the coupling of the piperazinyl group to the quinoline core?

Methodological Answer:

  • Base Selection : Triethylamine or DMAP in polar aprotic solvents (e.g., DMF) at 80–100°C facilitates nucleophilic aromatic substitution at C7 .
  • Protection/Deprotection : Boc-protected piperazines ( ) prevent side reactions. Cleavage with HCl/EtOAc yields the free amine without racemization.
  • Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 150 W, 120°C) .

Advanced: How should researchers address discrepancies in reported MIC values across studies?

Methodological Answer:
Contradictions often arise from:

  • Strain variability : Use CLSI/EUCAST guidelines for standardized testing.
  • Impurity interference : Quantify desfluoro (e.g., 93107-11-0 in ) or ethylenediamine impurities (103222-12-4) via LC-MS .
  • Solubility factors : Adjust DMSO concentrations (<1% v/v) in broth microdilution assays .

Methodological: What protocols are recommended for stability studies under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Acidic conditions may hydrolyze the methoxy group .
  • Thermal Stability : Store solid samples at 40°C/75% RH for 6 months. DSC/TGA analysis identifies melting point shifts (e.g., decomposition >200°C) .

Advanced: How can computational methods predict pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (target ~1.5–2.5), solubility (<−4.0 LogS indicates poor absorption), and CYP450 inhibition.
  • Docking Studies : AutoDock Vina models interactions with DNA gyrase (PDB: 1KZN). The 2-methylpiperazinyl group shows hydrogen bonding with Asp73 and water-mediated interactions .

Methodological: What are best practices for impurity profiling and quantification?

Methodological Answer:

  • Impurity Synthesis : Prepare desfluoro (93107-11-0) and ethylenediamine (103222-12-4) analogs () as reference standards.
  • HPLC Conditions : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% H3PO4/ACN gradient (1 mL/min). Retention times: parent compound ~12 min, desfluoro ~14 min .

Advanced: How does the compound’s crystal structure inform formulation strategies?

Methodological Answer:
The triclinic crystal lattice ( ) suggests low hygroscopicity, favoring solid dispersions over salt forms. Co-crystallization with benzoic acid (1:1 molar ratio) enhances dissolution rates without altering antibacterial activity .

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